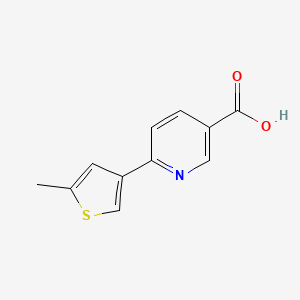
6-(5-Methylthiophen-3-YL)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Methylthiophen-3-YL)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methylthiophen-3-YL)pyridine-3-carboxylic acid typically involves the formation of the thiophene ring followed by its attachment to the pyridine ring. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-Methylthiophen-3-YL)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
6-(5-Methylthiophen-3-YL)pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-(5-Methylthiophen-3-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities with 6-(5-Methylthiophen-3-YL)pyridine-3-carboxylic acid.
Pyridine derivatives: Compounds such as nicotinic acid and picolinic acid also contain the pyridine ring.
Uniqueness
This compound is unique due to the combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9NO2S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
6-(5-methylthiophen-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-4-9(6-15-7)10-3-2-8(5-12-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
XNYUOQYNLVNLFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyanospiro[3.4]octane-2-carboxylic acid](/img/structure/B13300490.png)

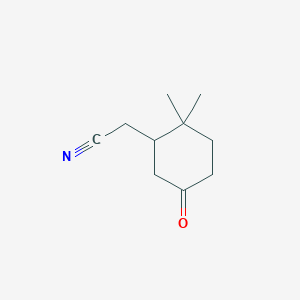
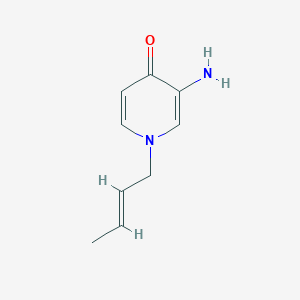
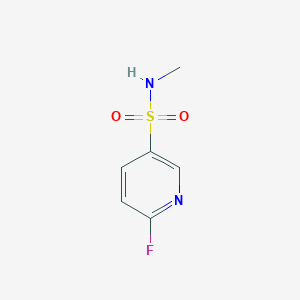

amine](/img/structure/B13300531.png)
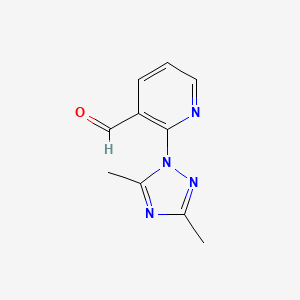
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)

![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)

![1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13300578.png)
